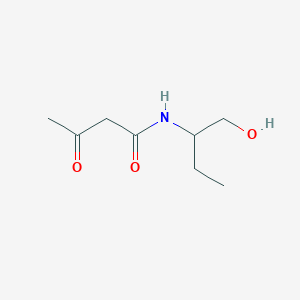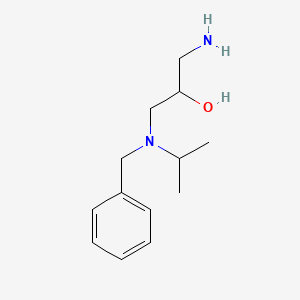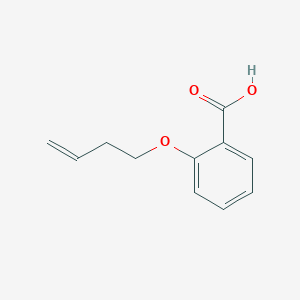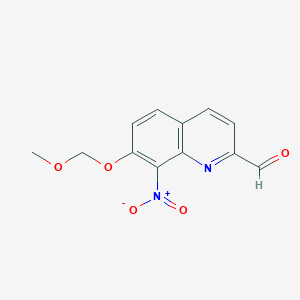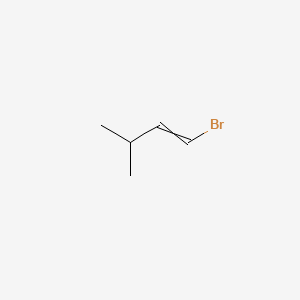![molecular formula C9H10Na2O4 B8378438 Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-](/img/structure/B8378438.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is a chemical compound with the molecular formula C9H10Na2O4. It is derived from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid and is known for its unique bicyclic structure. This compound is used in various industrial and scientific applications, particularly as a nucleating agent in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is synthesized from norbornene dicarboxylic anhydride through a series of chemical reactions. The process involves neutralization, hydrolysis, and catalytic hydrogenation. The key steps are as follows :
Neutralization and Hydrolysis: Norbornene dicarboxylic anhydride is first neutralized with a base, typically sodium hydroxide, to form the corresponding sodium salt.
Catalytic Hydrogenation: The sodium salt is then subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C). The reaction is carried out at a temperature of around 60°C and a pressure of 5 MPa to yield disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- has a wide range of applications in scientific research, including :
Chemistry: It is used as a nucleating agent in polymer chemistry to improve the crystallization behavior of polymers such as polypropylene.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with molecular targets and pathways. As a nucleating agent, it promotes the formation of crystalline structures in polymers by providing nucleation sites. This enhances the mechanical properties and thermal stability of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- can be compared with other similar compounds, such as:
Disodium cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboxylate: This compound has a similar structure but different stereochemistry, which can affect its properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic structure, leading to different chemical and physical properties.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group at a different position, resulting in variations in reactivity and applications.
Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel- is unique due to its specific bicyclic structure and the presence of two carboxylate groups, which contribute to its effectiveness as a nucleating agent and its versatility in various applications.
Eigenschaften
Molekularformel |
C9H10Na2O4 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
disodium;bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C9H12O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h4-7H,1-3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
FXDGCBFGSXNGQD-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC2CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-Fluorophenyl)-1,3-dihydroimidazo[4,5-b] pyridin-2-one](/img/structure/B8378357.png)
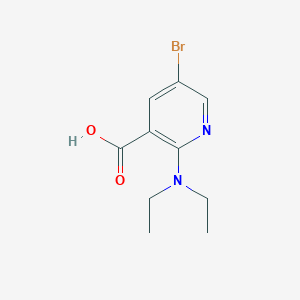
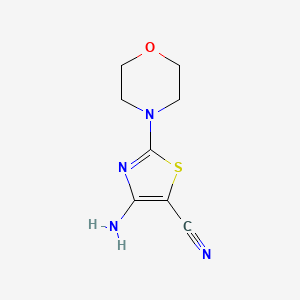

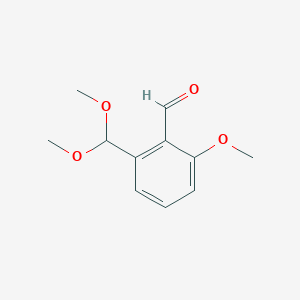
![1-[(2,2-Diethoxyethyl)sulfanyl]-3-methylbenzene](/img/structure/B8378395.png)
![6-chloro-4-[(1-methyl-4-piperidinyl)oxy]-Pyrido[3,2-d]pyrimidine](/img/structure/B8378410.png)

